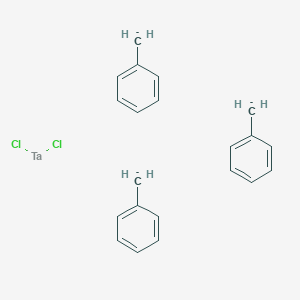
Tantalum, dichlorotris(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of tantalum compounds typically involves complex synthetic routes. For tantalum, dichlorotris(phenylmethyl)-, the synthesis might involve the reaction of tantalum pentachloride with phenylmethyl reagents under controlled conditions. Industrial production methods for tantalum compounds often include sodium thermal reduction, carbon thermal reduction, and molten salt electrolysis . These methods ensure the production of high-purity tantalum compounds suitable for various applications.
Chemical Reactions Analysis
Tantalum, dichlorotris(phenylmethyl)- undergoes several types of chemical reactions:
Oxidation: Tantalum compounds can react with oxygen to form tantalum oxides.
Reduction: Reduction reactions can convert tantalum compounds to lower oxidation states.
Substitution: Involves the replacement of ligands in the compound with other chemical groups.
Common reagents used in these reactions include hydrofluoric acid, oleum, and halogens . The major products formed from these reactions are typically tantalum oxides and halides, which have significant industrial and research applications.
Scientific Research Applications
Tantalum, dichlorotris(phenylmethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of other complex compounds and materials.
Medicine: Tantalum oxide nanoparticles are used as contrast agents in computed tomography (CT) imaging.
Mechanism of Action
The mechanism by which tantalum, dichlorotris(phenylmethyl)- exerts its effects involves its interaction with molecular targets and pathways. For instance, in biomedical applications, tantalum nanoparticles enhance the effectiveness of radiotherapy by increasing energy deposition within tumor cells . This is achieved through the high atomic number of tantalum, which enhances X-ray absorption and energy transfer to the target cells.
Comparison with Similar Compounds
Tantalum, dichlorotris(phenylmethyl)- can be compared with other tantalum compounds such as tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC). These compounds share similar properties, such as high melting points and resistance to corrosion, but differ in their specific applications and chemical behaviors . For example:
Tantalum pentoxide: Widely used in electronics and optics due to its dielectric properties.
Tantalum carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
These comparisons highlight the unique properties and applications of tantalum, dichlorotris(phenylmethyl)-, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
59326-13-5 |
|---|---|
Molecular Formula |
C21H21Cl2Ta-3 |
Molecular Weight |
525.2 g/mol |
InChI |
InChI=1S/3C7H7.2ClH.Ta/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q3*-1;;;+2/p-2 |
InChI Key |
OYKQOQBPZHYITR-UHFFFAOYSA-L |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ta]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
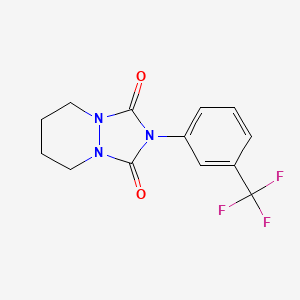
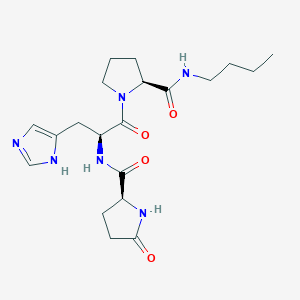
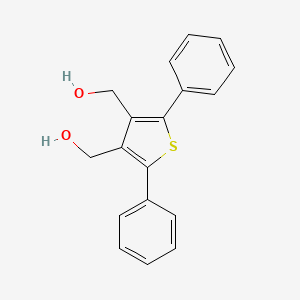
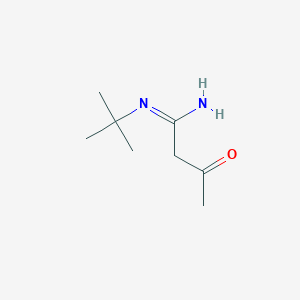
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)

![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
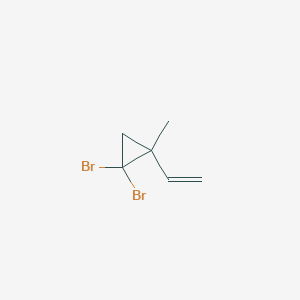
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
